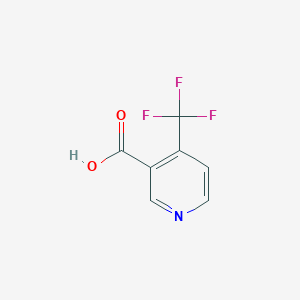

4-(Trifluoromethyl)nicotinic acid

概述

描述

4-(三氟甲基)烟酸是一种含三氟甲基的芳香族化合物,具有独特的生物活性。 它常被用作制备其他杀虫剂或药物的前体材料 . 该化合物是氟酰胺合成中的关键中间体,氟酰胺是一种高效的杀虫剂 .

准备方法

合成路线及反应条件

合成4-(三氟甲基)烟酸的一种常用方法是使用2,6-二氯-4-(三氟甲基)烟酸甲酯作为起始原料。 该工艺包括以下步骤 :

- 将5g (0.0192mol) 的2,6-二氯-4-(三氟甲基)烟酸甲酯加入到一个100mL的三口烧瓶中。

- 加入0.3g 的10% Pd/C (水含量63.45%)、5.25g (0.0389mol) 的CH3COONa·3H2O和20mL 的乙醇。

- 搅拌并溶解混合物,然后用氮气置换三次以排出空气。

- 用氢气置换两次,并在氢气气氛下室温搅拌反应8小时,直到不再吸收氢气。

- 用抽滤回收钯碳,用乙醇洗涤滤饼三次,并旋转蒸发滤液以除去溶剂。

- 向所得固体中加入20mL 水,充分振摇使其溶解,并用盐酸调节pH至2-3。

- 用乙酸乙酯萃取三次,合并有机相,用饱和食盐水洗涤三次,用无水硫酸钠干燥,旋转蒸发得到浅黄色固体,收率为90.4%。

工业生产方法

4-(三氟甲基)烟酸的工业生产可以采用三氟乙酰氯、乙烯基乙醚和3-氨基丙烯腈作为原料。 该工艺包括酰化、环化和水解步骤 .

化学反应分析

Carboxylation and Directed Lithiation

The pyridine ring undergoes regioselective functionalization via lithiation. Using lithium 2,2,6,6-tetramethylpiperidide (LTMP) and 1,3-dimethyl-2-imidazolidinone (DMI) , 2-(trifluoromethyl)pyridine is lithiated at C-3, followed by a CO₂ quench to yield 3-carboxy-2-(trifluoromethyl)pyridine . Subsequent C-4 lithiation of this intermediate with LTMP and iodine trapping produces 4-iodo-2-(trifluoromethyl)nicotinic acid, a precursor for cross-coupling reactions .

Key Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| C-3 Lithiation | LTMP, DMI, THF, −78°C → CO₂ quench | 65–70% |

| C-4 Iodination | LTMP, I₂, −78°C → RT | 80–85% |

Pd-Catalyzed Cross-Coupling

The 4-iodo derivative participates in Buchwald-Hartwig amination with tert-butyl carbamate under Pd catalysis (e.g., Pd(OAc)₂/Xantphos), forming a Boc-protected amine. Deprotection with HCl yields 4-amino-2-(trifluoromethyl)nicotinic acid .

Reaction Pathway:

-

Coupling :

-

Deprotection :

Chlorination and Hydrolysis

A patent route describes cyclization of 4,4,4-trifluoroethyl acetoacetate and malononitrile under KOH catalysis to form 2,6-dihydroxy-3-cyano-4-TFMA. Treatment with POCl₃ replaces hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-4-TFMA. Hydrolysis of the cyano group (70% NaOH/EtOH) produces 2,6-dichloro-4-TFMA, followed by Pd/C-catalyzed hydrogenolysis to remove chlorines .

Conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | KOH, MeOH, reflux | 2,6-Dihydroxy intermediate |

| Chlorination | POCl₃, 110°C, 0.5 hr | 2,6-Dichloro derivative |

| Hydrolysis | 70% NaOH, 70% EtOH, reflux | Carboxylic acid formation |

| Hydrogenolysis | 5% Pd/C, H₂ (1.8 MPa), 80°C | Dechlorination |

Metabolic Degradation

4-TFMA is identified as a major soil metabolite of flonicamid (insecticide), with a half-life of 0.524 days . Microbial action facilitates cleavage of the trifluoromethyl group or decarboxylation, though specific enzymatic pathways remain uncharacterized .

Crystallographic and Structural Insights

X-ray diffraction confirms planar pyridine-carboxylic acid geometry, with hydrogen bonding (O–H···N) forming 1D chains . The trifluoromethyl group induces electron-withdrawing effects, enhancing acidity (pKa ~2.8) and directing electrophilic substitution to C-5/C-6 positions .

Derivatization Reactions

科学研究应用

Chemical Properties and Structure

4-(Trifluoromethyl)nicotinic acid has the molecular formula . It crystallizes in a monoclinic structure, belonging to the P21/c space group, with one molecule in the asymmetric unit. The presence of the trifluoromethyl group significantly influences its chemical behavior and reactivity, enhancing its role as a bioactive agent .

Agricultural Applications

Insecticide Metabolite

TFNA is recognized as a metabolite of flonicamid, a pyridinecarboxamide insecticide. Flonicamid is utilized for controlling various pests in agriculture, and TFNA's role as a metabolite indicates its potential impact on pest management strategies. Research shows that TFNA retains insecticidal properties, contributing to the efficacy of flonicamid in agricultural settings .

Active Ingredient in Agricultural Chemicals

The compound serves as an active constituent in several agricultural formulations. Its effectiveness against pests and diseases makes it a valuable precursor in synthesizing more complex agrochemicals. The synthesis methods for TFNA allow for its incorporation into various formulations designed to enhance crop protection .

Case Studies

-

Flonicamid Efficacy Study

A study demonstrated that flonicamid's effectiveness against aphids was significantly enhanced by the presence of TFNA as a metabolite. The research concluded that understanding the metabolic pathways of TFNA could lead to improved pest management strategies. -

Nicotinic Receptor Interaction Study

Preliminary research indicated that TFNA could modulate nAChRs in vitro, suggesting potential applications in neuropharmacology. Further investigations are required to explore its effects in vivo and establish therapeutic dosages.

作用机制

4-(三氟甲基)烟酸的作用机制与其作为生物活性化合物合成的前体有关。 例如,在氟酰胺的情况下,该化合物通过干扰蚜虫的神经系统来抑制其取食行为 . 它不会损害乙酰胆碱酯酶或烟碱型乙酰胆碱受体,使其成为一种选择性有效的杀虫剂 .

相似化合物的比较

4-(三氟甲基)烟酸可以与其他含三氟甲基的芳香族化合物进行比较,例如:

4-(三氟甲基)吡啶-3-羧酸: 结构相似,但应用不同.

6-(三氟甲基)吡啶-3-羧酸: 另一种三氟甲基取代的吡啶衍生物,具有独特的性质.

生物活性

4-(Trifluoromethyl)nicotinic acid (TFMNA) is a trifluoromethyl-substituted derivative of nicotinic acid, notable for its diverse biological activities and applications in the pharmaceutical and agricultural sectors. This compound serves as a key intermediate in the synthesis of flonicamid, a widely used insecticide. The unique structural features of TFMNA contribute to its significant interactions with biological macromolecules, making it an important subject of study.

This compound has the molecular formula . Its structure includes a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and binding capabilities.

1. Antimicrobial and Insecticidal Properties

TFMNA is primarily recognized for its role as a precursor in the synthesis of flonicamid, which exhibits potent insecticidal activity against various pests, particularly aphids. Flonicamid acts through a unique mechanism that combines nerve toxicity with antifeedant properties, effectively disrupting pest feeding behavior. The efficacy of flonicamid has been attributed to TFMNA's structural attributes, which facilitate binding to target sites in insect physiology .

2. Binding Affinity Studies

Recent studies have investigated the binding interactions of TFMNA and its complexes with biological macromolecules. For instance, complexes formed with zinc (Zn(II)) ions have shown significant binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The binding constants for these interactions range from to L mol, indicating strong interactions that are thermodynamically favorable (ΔG < 0). These studies suggest that TFMNA can effectively intercalate into DNA structures, potentially influencing gene expression or stability .

Case Study 1: Synthesis and Efficacy of Flonicamid

Flonicamid, synthesized from TFMNA, has undergone extensive testing for its insecticidal properties. In field trials, flonicamid demonstrated rapid action against aphids, leading to significant reductions in pest populations within hours of application. Its unique mode of action minimizes harm to beneficial insects and reduces environmental impact compared to traditional insecticides .

Case Study 2: Structural Analysis of TFMNA Complexes

A study focusing on the crystal structure of TFMNA revealed insights into its coordination behavior with metal ions. The N,O chelation observed in certain complexes enhances their biological activity by increasing stability and facilitating interactions with biomolecules such as proteins and nucleic acids .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Binding Studies | Interaction with BSA and CT-DNA | Strong binding constants indicating effective intercalation |

| Flonicamid Efficacy | Insecticidal performance | Rapid action against aphids with minimal non-target effects |

| Structural Analysis | Coordination chemistry | Enhanced biological activity through N,O chelation |

属性

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJHNFECNKDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380557 | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-66-2 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(trifluoromethyl)nicotinic acid in pesticide research?

A: this compound (TFNA) is a key metabolite of the insecticide flonicamid. [, , ] Understanding its residual characteristics in crops like sweet peppers is crucial for assessing the environmental impact and safety of flonicamid use. [, ] Studies have shown that TFNA levels in fruits can increase over time after flonicamid application, likely due to translocation from leaves. [, ] This highlights the importance of analyzing metabolite residues in addition to the parent compound for accurate risk assessment.

Q2: Are there efficient synthetic routes for producing this compound on an industrial scale?

A: Yes, researchers have developed a practical and cost-effective method for synthesizing this compound. [, ] The process involves using readily available starting materials like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. [, ] The synthesis proceeds through cyclization, chlorination, hydrogenolysis, and hydrolysis steps, ultimately yielding the desired product with a total yield of 38.6% based on ethyl 4,4,4-trifluoroacetoacetate. [] This method is suitable for industrial production due to its reliance on accessible reagents and satisfactory yield. [, ]

Q3: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound (C7H4F3NO2) has been determined using X-ray crystallography. [] It crystallizes in the monoclinic system, belonging to the space group P21/c. [] The unit cell dimensions are: a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, and β = 100.941(5)°. [] This structural information is valuable for understanding the compound's physicochemical properties and potential interactions.

Q4: How does the structure of this compound influence its coordination chemistry?

A: The position of the trifluoromethyl group on the pyridine ring significantly affects the coordination behavior of this compound. [] When complexed with Zn(II), the isomer with the trifluoromethyl group in the 4-position (TFNA) exhibits distinct coordination geometries and properties compared to the isomer with the substituent in the 5-position. [] These findings demonstrate the impact of even subtle structural modifications on the coordination chemistry and potential biological activity of such compounds.

Q5: Are there computational studies exploring the properties and applications of this compound?

A: Density functional theory (DFT) calculations have been employed to investigate the potential of this compound and other pyridine derivatives as corrosion inhibitors. [] These studies utilize quantum chemical parameters like HOMO/LUMO energies, ionization potentials, and electron affinities to predict the effectiveness of these compounds in preventing corrosion. [] Such computational approaches offer valuable insights into the structure-activity relationships and potential applications of these compounds beyond their role as pesticide metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。